4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid
Description
4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid is a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- Ethyl group at position 4 of the thiazole ring.
- Ethylamino group (-NHCH₂CH₃) at position 2.
- Carboxylic acid (-COOH) at position 3.
Its structure allows for hydrogen bonding (via the carboxylic acid and ethylamino groups) and hydrophobic interactions (via the ethyl group), making it adaptable for diverse biological targets .
Properties
IUPAC Name |
4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12)13-8(10-5)9-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVFZWMUSXOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.
Comparison with Similar Compounds
Key Findings and Implications
- Structure-Activity Relationships (SAR): Ethyl and methyl groups at position 4 modulate steric bulk, affecting target binding. Ethylamino groups at position 2 enhance hydrogen bonding, critical for enzyme inhibition . Carboxamide derivatives (e.g., Ethaboxam) exhibit improved agrochemical efficacy compared to carboxylic acids .
Thermodynamic Properties :
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